molecular formula C16H16O2S B8365851 4-[4-(Phenylsulfanyl)phenyl]butanoic acid CAS No. 6660-34-0

4-[4-(Phenylsulfanyl)phenyl]butanoic acid

Cat. No. B8365851
CAS RN: 6660-34-0
M. Wt: 272.4 g/mol
InChI Key: LXHTWVZTSIEYQP-UHFFFAOYSA-N
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Patent
US08889906B2

Procedure details

Powdered Zinc (66 g) was washed with 2% HCl, added to a solution of HgCl2 (6 g) in 50 mL of 6M HCl. This mixture was shaken vigorously for 5 minutes, and excess liquid was decanted. The mixture was then added to a mechanically stirred suspension of 4-oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid (6.5 g, 22.7 mmol) in 450 mL of 6M HCl, and the reaction mixture was stirred at room temperature for 5 days. The mixture was then decanted to remove excess HCl, and quenched by addition of 250 mL water. The aqueous mixture was extracted three times with 100 mL of EtOAc, and the combined organic layers were dried under reduced pressure to yield 5.0 g (18.4 mmol, 81%) of 4-(4-phenylsulfanyl-phenyl)-butyric acid as a crude solid. MS: 273 (M+H)+.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([S:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6]>Cl>[C:15]1([S:14][C:11]2[CH:10]=[CH:9][C:8]([CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:13][CH:12]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=C(C=C1)SC1=CC=CC=C1
Name
Quantity
450 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was shaken vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Powdered Zinc (66 g) was washed with 2% HCl
ADDITION
Type
ADDITION
Details
added to a solution of HgCl2 (6 g) in 50 mL of 6M HCl
CUSTOM
Type
CUSTOM
Details
excess liquid was decanted
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
The mixture was then decanted
CUSTOM
Type
CUSTOM
Details
to remove excess HCl
CUSTOM
Type
CUSTOM
Details
quenched by addition of 250 mL water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with 100 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.4 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.